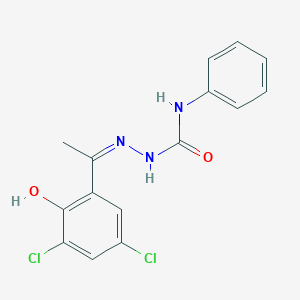![molecular formula C15H20N4O B6079185 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea, also known as EPM-01, is a novel compound that has gained attention due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea is not fully understood. However, it is believed that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation, cancer, and diabetes. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Moreover, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and physiological effects:
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation. In addition, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has been found to induce apoptosis in cancer cells by activating caspases. Furthermore, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has been shown to improve glucose tolerance and reduce insulin resistance, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea in lab experiments include its simple and efficient synthesis method, its potential therapeutic applications, and its ability to inhibit various signaling pathways involved in inflammation, cancer, and diabetes. However, the limitations of using N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea in lab experiments include the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
There are various future directions for the research and development of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This will enable the development of more specific and effective therapeutic applications. Another direction is to explore the potential of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Moreover, the development of more efficient and cost-effective synthesis methods for N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea will enable its large-scale production and distribution.
Synthesis Methods
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylphenyl isocyanate in the presence of a base. This reaction yields N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea. The synthesis method is simple and efficient, making it a viable option for large-scale production.
Scientific Research Applications
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have demonstrated that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea inhibits the growth of cancer cells and induces apoptosis. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Moreover, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea has been shown to improve glucose tolerance and reduce insulin resistance, making it a potential treatment for diabetes.
properties
IUPAC Name |
1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-19-10-13(12(3)18-19)9-16-15(20)17-14-7-5-6-11(2)8-14/h5-8,10H,4,9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXGAFLPDGDPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)

![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6079176.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6079183.png)
![1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)